molecular formula C15H22N4O B3002869 3,3-Dimethyl-5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)oxycyclohexan-1-amine CAS No. 2380098-90-6

3,3-Dimethyl-5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)oxycyclohexan-1-amine

Cat. No. B3002869
CAS RN: 2380098-90-6
M. Wt: 274.368
InChI Key: ILGWLZYFUHBNAD-UHFFFAOYSA-N
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Description

3,3-Dimethyl-5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)oxycyclohexan-1-amine, also known as DMPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promise in various fields, including biochemistry, pharmacology, and neuroscience.

Mechanism of Action

3,3-Dimethyl-5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)oxycyclohexan-1-amine acts as a spin trap by reacting with free radicals and forming stable adducts that can be detected and characterized using various techniques such as electron paramagnetic resonance (EPR) spectroscopy. This allows researchers to study the formation and effects of free radicals in biological systems.
Biochemical and Physiological Effects:
3,3-Dimethyl-5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)oxycyclohexan-1-amine has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has also been shown to protect against oxidative stress-induced damage in various cell and tissue types.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,3-Dimethyl-5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)oxycyclohexan-1-amine in lab experiments is its ability to trap and detect free radicals in biological systems. However, there are also limitations to its use, including the potential for non-specific trapping and the need for specialized equipment and expertise for EPR spectroscopy.

Future Directions

There are several future directions for 3,3-Dimethyl-5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)oxycyclohexan-1-amine research, including the development of new synthetic methods for producing 3,3-Dimethyl-5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)oxycyclohexan-1-amine and related compounds, the exploration of its potential therapeutic applications in various disease models, and the further characterization of its biochemical and physiological effects. Additionally, there is potential for 3,3-Dimethyl-5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)oxycyclohexan-1-amine to be used in combination with other compounds or therapies to enhance its efficacy and reduce potential side effects.

Synthesis Methods

3,3-Dimethyl-5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)oxycyclohexan-1-amine can be synthesized using a variety of methods, including the reaction of 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid with 3,3-dimethylcyclohexanamine in the presence of a coupling agent. The resulting compound can be further purified using standard techniques such as column chromatography and recrystallization.

Scientific Research Applications

3,3-Dimethyl-5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)oxycyclohexan-1-amine has been used in various scientific research applications, including as a spin trap for detecting and characterizing free radicals in biological systems. It has also been used as a tool for studying oxidative stress and inflammation in various disease models. Additionally, 3,3-Dimethyl-5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)oxycyclohexan-1-amine has shown promise as a potential therapeutic agent for various conditions, including neurodegenerative diseases and cancer.

properties

IUPAC Name

3,3-dimethyl-5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)oxycyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-10-6-13-14(17-4-5-19(13)18-10)20-12-7-11(16)8-15(2,3)9-12/h4-6,11-12H,7-9,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGWLZYFUHBNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)OC3CC(CC(C3)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)oxycyclohexan-1-amine

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